Propyl 2-cyanopenta-2,4-dienoate
Description
Propyl 2-cyanopenta-2,4-dienoate is an ester derivative of 2-cyanopenta-2,4-dienoic acid, characterized by a conjugated diene system and a cyano group. This structure confers high reactivity, making it valuable in polymer chemistry and adhesives. The propyl ester group modifies solubility, steric effects, and thermal stability compared to shorter-chain alkyl esters (e.g., ethyl or methyl).
Properties
CAS No. |
84550-97-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
propyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C9H11NO2/c1-3-5-8(7-10)9(11)12-6-4-2/h3,5H,1,4,6H2,2H3 |
InChI Key |
XTUHVYZIJMIOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=CC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-cyanopenta-2,4-dienoate typically involves the esterification of 2-cyanopenta-2,4-dienoic acid with propanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-cyanopenta-2,4-dienoic acid+propanolH2SO4propyl 2-cyanopenta-2,4-dienoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-cyanopenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-cyanopenta-2,4-dienoic acid
Reduction: Propyl 2-aminopenta-2,4-dienoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of adhesives and coatings due to its reactive nature.
Mechanism of Action
The mechanism of action of propyl 2-cyanopenta-2,4-dienoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Methacryloyloxyethyl 2-cyanopenta-2,4-dienoate: A hybrid ester combining methacrylate and cyanopenta-dienoate functionalities, enhancing crosslinking in polymers.
- Acryloyloxyethyl 2-cyanopenta-2,4-dienoate: Similar to the methacrylated variant but with an acrylate group, offering distinct thermal and mechanical properties.
Adhesive Performance and Thermal Stability
Data from Table 1 () highlights how ester substituents influence adhesive strength under varying temperatures:
| Ester Type | Mode of Testing | Adhesive Strength (kg/cm²) at 150°C |
|---|---|---|
| Methacryloyloxyethyl | Tensile | 77 |
| Methacryloyloxypropyl | Tensile | 46 |
| Acryloyloxyethyl | Tensile | 161 |
| Acryloyloxypropyl | Tensile | 158 |
- Propyl vs. Ethyl Chains : Methacryloyloxypropyl (entry 2) shows lower tensile strength at 150°C (46 kg/cm²) than methacryloyloxyethyl (77 kg/cm²), suggesting longer alkyl chains may reduce thermal stability due to steric effects .
- Acrylated vs. Methacrylated Esters : Acrylated esters (entries 3–4) outperform methacrylated counterparts at elevated temperatures, likely due to enhanced flexibility and reduced steric hindrance.
Substrate Compatibility
Table 3 () demonstrates substrate-specific performance for acryloyloxyethyl 2-cyanopenta-2,4-dienoate, with adhesive strengths varying by material (e.g., metals vs. polymers). While data for the propyl ester is absent, analogous trends suggest propyl derivatives may exhibit improved compatibility with hydrophobic substrates due to their longer alkyl chains .
Reactivity in Polymerization
The cyano group in 2-cyanopenta-2,4-dienoate esters acts as an electron-withdrawing moiety, accelerating polymerization. Ethyl and methyl esters likely exhibit faster reaction kinetics than propyl derivatives, where the longer alkyl chain may introduce steric delays. However, propyl esters could enhance solubility in non-polar monomers, broadening application scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
